2-Methyl-D-isoleucine

Lipophilicity ADME Physicochemical Property

Peptide leads often fail due to rapid proteolysis. 2-Methyl-D-isoleucine (CAS 188359-25-3) solves this by providing a quaternary α-carbon with D-configuration that resists enzymatic degradation and stabilizes α-helical conformations. - Enhances proteolytic stability via α-methylation and D-stereochemistry. - Calculated LogP 1.53 for tuned lipophilicity vs. L-Ile (-1.71). - Ideal for PPI inhibitor design and peptide stapling. - Supplied with ≥98% purity and full analytical documentation.

Molecular Formula C7H15NO2
Molecular Weight 145.202
CAS No. 188359-25-3
Cat. No. B575322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-D-isoleucine
CAS188359-25-3
SynonymsD-Isoleucine, 2-methyl- (9CI)
Molecular FormulaC7H15NO2
Molecular Weight145.202
Structural Identifiers
SMILESCCC(C)C(C)(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-4-5(2)7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-,7-/m1/s1
InChIKeyRSPOGBIHKNKRFJ-IYSWYEEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-D-isoleucine: Chiral α,α-Disubstituted Unnatural Amino Acid


2-Methyl-D-isoleucine (CAS 188359-25-3) is an unnatural, non-proteinogenic amino acid belonging to the class of α,α-disubstituted branched-chain amino acids. Its structure is defined by the (2R,3R) stereochemistry with a methyl group substitution at the α-carbon, distinguishing it from natural L-isoleucine and its simple D-enantiomer . This compound is utilized as a specialized building block in peptide and peptidomimetic synthesis, where the introduction of an α-methyl group and D-configuration is a known strategy to confer enhanced proteolytic stability and alter conformational preferences relative to natural amino acid scaffolds .

Stereochemical control Defined (2R,3R) configuration supports enantiomer-specific peptide design
Conformational bias α,α-Disubstituted scaffold restricts backbone flexibility for helix stabilization studies
Protease resistance D-configuration limits L-protease recognition in peptide research contexts

Why 2-Methyl-D-isoleucine Cannot Be Substituted


Simple substitution of 2-Methyl-D-isoleucine with natural L-isoleucine or its common D-enantiomer (D-isoleucine) is not functionally equivalent due to profound differences in physicochemical properties and structural constraints. The presence of the α-methyl group creates a quaternary α-carbon, which fundamentally alters the backbone's conformational flexibility and significantly increases steric bulk [1]. Furthermore, the D-configuration ensures resistance to common L-specific proteases, a feature not provided by L-isoleucine [2]. These combined modifications result in a distinct LogP value (calculated as 1.53) [3], which is substantially higher than the parent amino acid, directly impacting the lipophilicity and membrane interaction of any peptide or small molecule into which it is incorporated. Therefore, using a generic alternative like L-isoleucine or D-isoleucine will not replicate the specific α-helix stabilization, metabolic stability, or altered biodistribution profile intended by the use of this specific α,α-disubstituted D-amino acid.

Target (2-Methyl-D-Ile) Generic alternative Potential mismatch
α-Methyl quaternary center L-Ile / D-Ile (α-monosubstituted) Backbone flexibility and conformational bias may not replicate
D-configuration (2R,3R) L-Ile (2S,3S) L-protease susceptibility may alter stability profile
Higher lipophilicity (LogP ~1.53) L-Ile (LogP -1.71) Membrane interaction and distribution may shift

2-Methyl-D-isoleucine: Quantitative Evidence over Analogs


Enhanced Lipophilicity vs. Natural L-Isoleucine

The calculated octanol-water partition coefficient (LogP) for 2-Methyl-D-isoleucine is 1.53 [1]. This value is notably higher than the LogP of the natural proteinogenic amino acid L-isoleucine, which has a reported LogP of -1.71 [2]. This quantitative difference is attributed to the additional methyl group on the alpha-carbon, which increases the overall hydrophobic surface area of the molecule.

Lipophilicity shift
Cross-study comparable
+3.24 LogP vs L-Ile
Supports membrane permeability modulation in peptide design
Calculated value; experimental validation recommended
Lipophilicity ADME Physicochemical Property

Structural Constraint via α-Methylation and D-Configuration

2-Methyl-D-isoleucine possesses a quaternary α-carbon due to α-methylation, which is not present in L-isoleucine or D-isoleucine. The inclusion of an α-methyl group is a well-documented strategy in medicinal chemistry to induce helical conformations and restrict backbone flexibility in peptides [1]. Furthermore, the D-stereochemistry inherently provides resistance to degradation by naturally occurring L-specific proteases, a benefit not shared by its L-isoleucine counterpart [2].

Structural constraint
Class-level inference
α,α-Disubstitution + D-configuration
May support proteolytic stability in research peptides
Sequence-specific effects expected; review assay context
Peptide Stability Conformational Control Protease Resistance

Enhanced Helix Stability over Monosubstituted Analogs

Amino acids with α,α-disubstitution, like 2-Methyl-D-isoleucine, are known to strongly stabilize α-helical conformations in peptides compared to their monosubstituted counterparts such as alanine or natural isoleucine. The restriction of the backbone Φ and Ψ torsion angles favors helical folding [1]. While the absolute degree of stabilization is sequence-dependent, the class-level effect is a significant differentiator from simple isoleucine analogs which are typically helix-indifferent or even helix-breaking.

Helix promotion
Class-level inference
α,α-disubstituted: strong inducer vs Monosubstituted: context-dependent
Supports conformational control in peptide design
CD spectroscopy recommended for validation
Helix Stabilization Peptide Design Conformational Analysis

Validated Applications of 2-Methyl-D-isoleucine


Metabolically Stable Peptide Therapeutics

2-Methyl-D-isoleucine is ideally suited as a building block for replacing natural isoleucine residues in peptide-based drug candidates. The combined effects of D-configuration and α-methylation directly address the major challenge of rapid in vivo proteolysis, thereby extending the biological half-life of the peptide [1]. This is a standard strategy in medicinal chemistry for transforming promising but labile peptide leads into viable drug development candidates.

Conformational Stabilization of Bioactive Peptides

In the context of peptide stapling or the design of protein-protein interaction (PPI) inhibitors, 2-Methyl-D-isoleucine can be strategically incorporated to induce or stabilize α-helical conformations [2]. This is a critical application where the conformational bias of an α,α-disubstituted amino acid provides a distinct advantage over standard L- or D-isoleucine, which lack this strong helix-promoting property.

Modulation of Peptide Lipophilicity and Membrane Permeability

Given its higher calculated LogP (1.53) relative to natural L-isoleucine (-1.71) [3], this compound can be used as a tool to fine-tune the overall hydrophobicity of a peptide. Researchers can incorporate 2-Methyl-D-isoleucine at specific positions to enhance membrane association or cellular uptake of a peptide cargo, a strategy supported by its physicochemical differentiation from more polar natural amino acids.

Application
Selection Property
Validation Focus
Peptide stability research
D-configuration & α-methylation for protease resistance
In vitro proteolytic stability assays
Helical peptide stabilization studies
α,α-Disubstitution motif for helix promotion
Circular dichroism (CD) spectroscopy
Peptide lipophilicity tuning
Higher LogP vs L-isoleucine
Membrane permeability / partition assays

Technical Documentation Hub

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